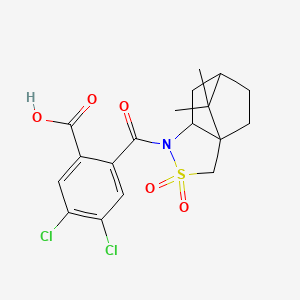

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

Description

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral auxiliary derived from camphorsultam, a bicyclic sulfonamide framework widely used in asymmetric synthesis. Its structure features a 2-carboxy-4,5-dichlorobenzoyl group attached to the camphorsultam core, which imparts distinct electronic and steric properties. Key characteristics include:

- Molecular Formula: C₁₈H₁₉Cl₂NO₅S

- Molecular Weight: 432.31 g/mol

- Purity: ≥98.0% (HPLC, titration)

- Physical Form: Crystalline powder

- Melting Point: 208°C

- Optical Rotation: [α]²⁰/D = -95° (c = 1, MeOH) for the (-)-enantiomer

This compound is employed in stereoselective reactions, leveraging its rigid framework to induce high enantiomeric excess (ee) in products. Its stability under mild cleavage conditions (e.g., LiAlH₄, LiOH) makes it practical for synthetic applications .

Propriétés

IUPAC Name |

4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFABDSDXSYNRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659882 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193202-37-8 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral sulfonamide compound notable for its unique molecular structure and significant biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 432.31 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could potentially influence the pharmacokinetics of co-administered drugs .

Antiviral Properties

In studies assessing antiviral activity, derivatives of camphorsultam have shown promise against influenza viruses. Although specific data on this compound is limited, related compounds have demonstrated significant inhibition of viral replication. For instance, certain camphor derivatives exhibited higher efficacy than established antiviral agents like amantadine and rimantadine .

Case Studies and Research Findings

-

Antiviral Efficacy : A study evaluated various camphor derivatives for their ability to inhibit influenza virus A(H1N1)pdm09. The results indicated that compounds with structural similarities to this compound displayed high antiviral efficiency while maintaining low cytotoxicity .

Compound EC (μM) CTD (μM) Selectivity Index Compound 3d 49.3 ± 2.1 51.3 ± 4.6 74 Rimantadine 335.2 ± 26.8 67.0 ± 4.9 5 Amantadine 284.1 ± 21.4 64.2 ± 4.7 4 - Mechanism of Action : Studies have suggested that the compound may exert its biological effects through modulation of enzyme activity involved in drug metabolism. This could enhance the therapeutic efficacy of other drugs by altering their metabolic pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other camphorsultam derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam | Similar camphorsultam backbone | Moderate activity |

| N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultam | Contains one chlorine atom | Less potent in biological assays |

| Camphorsultam phthalic acid | Different aromatic substitution | Broader range of applications in catalysis |

The presence of the dichlorobenzoyl group in this compound enhances its catalytic efficiency and biological activity compared to similar compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam serves as a crucial intermediate in synthesizing pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders, enhancing drug efficacy and specificity .

Mechanism of Action:

Research has indicated that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its role as an inhibitor of specific cytochrome P450 enzymes has implications for pharmacokinetics and drug metabolism .

Analytical Chemistry

Reagent in Chromatography:

The compound is utilized as a reagent in analytical methods such as chromatography. Its properties improve the separation and identification of complex mixtures, leading to more accurate analytical results .

Biochemical Research

Enzyme Interactions:

In biochemical studies, this compound is employed to investigate enzyme mechanisms and interactions. This research aids in understanding biological processes at a molecular level and identifying potential therapeutic targets .

Material Science

Development of Advanced Materials:

This compound is explored for its potential applications in creating new materials with enhanced properties such as improved thermal stability and chemical resistance. These characteristics are beneficial for various industrial applications .

Environmental Science

Pollutant Degradation:

this compound is also investigated for its role in the degradation of environmental pollutants. This application contributes to environmental remediation efforts and the development of sustainable practices .

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The primary analogs differ in substituents on the benzoyl group and stereochemistry:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Optical Rotation ([α]²⁰/D) | Melting Point (°C) |

|---|---|---|---|---|---|

| N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam | C₁₈H₁₉Cl₂NO₅S | 432.31 | 4,5-Cl₂, 2-COOH | -95° (MeOH) | 208 |

| N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam | C₁₈H₂₁NO₅S | 387.43 | 2-COOH (no Cl) | +95° (MeOH) | ~190–200* |

| N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam | C₁₈H₁₉Cl₂NO₅S | 432.31 | 4,5-Cl₂, 2-COOH | +95° (MeOH) | 208 |

Key Observations :

Physical and Analytical Properties

- Solubility: The dichloro compound’s crystallinity () suggests lower solubility in non-polar solvents compared to non-chlorinated analogs.

- Purity Analysis : Both compounds are analyzed via HPLC, but the dichloro derivative’s retention time differs due to Cl substituents .

- Stability : All N-acyl camphorsultams are stable under standard conditions but cleave efficiently with LiAlH₄ or LiOH .

Méthodes De Préparation

Acylation of Camphorsultam

The reaction proceeds via nucleophilic attack of the camphorsultam’s amine on the activated acyl chloride. Monitoring by thin-layer chromatography (TLC) in hexanes:ethyl acetate (3:1) confirms consumption of starting material. Crude product isolation involves quenching with aqueous NH₄Cl, extraction with DCM, and drying over Na₂SO₄.

Purification of Diastereomers

Impurities, including unreacted camphorsultam, are removed via flash chromatography. Silica gel columns eluted with gradient hexanes:ethyl acetate (4:1 to 3:1) yield the target compound in >98% purity. Recrystallization from ethanol/water mixtures further enhances enantiomeric excess (ee >99%).

Critical Parameters for Optimal Yield

Temperature Control

Maintaining 0–5°C during acylation minimizes side reactions, while room-temperature stirring ensures complete conversion. Exothermic reactions require slow reagent addition to prevent thermal degradation.

Solvent Selection

Anhydrous DCM optimizes acylation efficiency, whereas THF improves solubility of intermediates. Post-reaction, solvent removal under reduced pressure (10–50 mmHg) prevents decomposition.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, achieving >98% purity. Mobile phases of hexanes:isopropanol (90:10) at 1.0 mL/min provide baseline separation.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Patent literature reports a 72% isolated yield at pilot-plant scales using automated chromatography systems. Key challenges include:

-

Hygroscopic Intermediates: Storage under nitrogen at -20°C prevents moisture uptake.

-

Catalyst Recycling: Grubbs-II catalyst recovery via filtration reduces costs in metathesis steps.

Comparative Evaluation of Coupling Agents

The choice of coupling agent significantly impacts yield and purity:

| Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DCC/HOBt | 85 | 98 | Dicyclohexylurea |

| EDC/HCl | 78 | 95 | N/A |

| BOP | 82 | 97 | Phosphorylated byproducts |

DCC/HOBt remains optimal for large-scale synthesis despite requiring urea filtration .

Q & A

Q. What is the role of N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam in asymmetric synthesis?

This compound acts as a chiral auxiliary in stereoselective reactions, leveraging the rigid camphorsultam scaffold to induce enantioselectivity. Its dichlorobenzoyl group enhances crystallinity, facilitating purification of diastereomeric intermediates. For example, it has been used in Diels-Alder reactions and Claisen rearrangements to construct quaternary stereocenters with >90% enantiomeric excess (ee) .

Q. How is enantiomeric purity determined for this compound in synthetic applications?

Enantiomeric purity is typically assessed via HPLC with chiral stationary phases or X-ray crystallography . The dichlorobenzoyl group’s heavy atoms (Cl, S) enhance anomalous scattering, enabling precise determination of absolute configuration using SHELX software for crystallographic refinement .

Q. What analytical methods are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and monitor reaction progress.

- Melting point analysis : Reported range 181–186°C (varies with recrystallization solvent) .

- Optical rotation : Specific rotation [α]ᴅ = −33° (c=1 in ethanol) confirms enantiopurity .

| Property | Value | Reference |

|---|---|---|

| Purity | >98.0% (HPLC) | |

| Solubility | Slightly soluble in water |

Advanced Research Questions

Q. How can conflicting stereochemical outcomes be resolved when using this compound in Diels-Alder reactions?

Discrepancies in stereoselectivity often arise from solvent polarity or temperature effects . For instance, nonpolar solvents (e.g., toluene) favor endo transition states, while polar aprotic solvents (e.g., DMF) may disrupt π-stacking. Computational modeling (DFT) can predict transition-state geometries, and empirical optimization should include:

- Systematic screening of Lewis acid catalysts (e.g., Ti(OiPr)₄).

- Monitoring diastereomer ratios via chiral HPLC .

Q. What strategies mitigate racemization during cleavage of the camphorsultam auxiliary?

Racemization risks increase under basic or high-temperature conditions . Recommended protocols:

Q. How does the dichlorobenzoyl moiety influence crystallographic data quality?

The 4,5-dichloro substitution enhances electron density contrast , improving phase determination in X-ray crystallography. SHELXD and SHELXE are robust for solving structures with heavy atoms (Cl, S), achieving R-factors <0.05 for high-resolution datasets .

Q. Can computational methods predict the stereochemical outcome of reactions using this auxiliary?

Yes. Density Functional Theory (DFT) models the steric and electronic effects of the camphorsultam scaffold. For example, transition-state calculations for Claisen rearrangements accurately predict the (2S,3R)-configuration observed experimentally, with energy barriers correlating to reaction yields .

Methodological Guidelines

- Synthesis Optimization : Prioritize recrystallization from ethyl acetate/hexane mixtures to isolate enantiopure intermediates .

- Data Validation : Cross-validate NMR assignments with 2D-COSY and NOESY, especially for distinguishing diastereotopic protons .

- Contradiction Analysis : If stereochemical results conflict with literature, re-examine solvent purity, auxiliary loading ratios, and crystallization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.